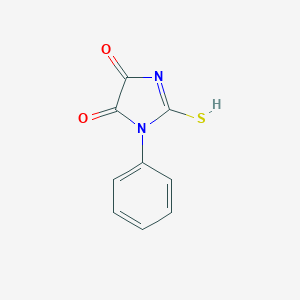

1-phenyl-2-sulfanylimidazole-4,5-dione

Description

Significance of Imidazole (B134444) Scaffolds within Heterocyclic Chemistry

The imidazole nucleus is a fundamental building block in a plethora of biologically active molecules, including the amino acid histidine, the neurotransmitter histamine, and a wide array of synthetic drugs. researchgate.netnih.gov The reasons for its widespread importance are multifaceted. The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the aromatic nature of the imidazole ring contributes to its stability and allows for diverse substitution patterns, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov

The versatility of the imidazole scaffold is evident in its presence in numerous commercially available drugs with a broad range of therapeutic applications, including antifungal, anticancer, and antihypertensive agents. researchgate.netnih.gov This proven track record continues to inspire chemists to explore new derivatives with enhanced efficacy and novel mechanisms of action.

Overview of Substituted Imidazole-4,5-dione Ring Systems

Within the broader family of imidazoles, the imidazole-4,5-dione ring system represents a class of compounds with distinct chemical features. This dione (B5365651) functionality introduces two carbonyl groups, which significantly influence the electronic and steric properties of the ring. These carbonyl groups can act as hydrogen bond acceptors and participate in various chemical transformations, making them valuable handles for further molecular modifications.

The synthesis of substituted imidazole-4,5-diones can be achieved through various synthetic routes, often involving the condensation of α-dicarbonyl compounds with ureas or thioureas. bepls.com The substituents at the N-1, C-2, and C-5 positions can be varied to create a diverse library of compounds with a wide range of potential applications.

Contextualizing 1-phenyl-2-sulfanylimidazole-4,5-dione within Current Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant research potential. The presence of a phenyl group at the N-1 position, a sulfanyl (B85325) (thio) group at C-2, and the dione functionality at C-4 and C-5 positions creates a unique combination of features.

Research on related phenyl-imidazole and thio-substituted imidazole derivatives has shown their potential as inhibitors of various enzymes and as intermediates in the synthesis of more complex heterocyclic systems. sapub.orgnih.gov Therefore, it is plausible that this compound could be a target for synthetic chemists and medicinal chemists exploring new bioactive compounds.

Scope and Advanced Research Perspectives on this compound

The future research on this compound is likely to focus on several key areas. Firstly, the development of efficient and scalable synthetic routes to access this compound and its derivatives will be crucial. This could involve exploring novel catalytic systems or multicomponent reactions.

Secondly, a thorough investigation of its fundamental chemical and physical properties, including its reactivity, spectroscopic characteristics, and solid-state structure, would provide a solid foundation for further studies. Computational studies could also be employed to predict its molecular geometry, electronic properties, and potential interactions with biological targets. mdpi.com

From an application-oriented perspective, screening this compound and its analogs for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, could unveil its therapeutic potential. nih.gov Furthermore, its unique structure might lend itself to applications in materials science, for instance, as a ligand for the synthesis of coordination polymers or as a building block for functional organic materials.

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2S |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

1-phenyl-2-sulfanylideneimidazolidine-4,5-dione |

InChI |

InChI=1S/C9H6N2O2S/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5H,(H,10,12,14) |

InChI Key |

URRIADZIXILTHY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C(=O)NC2=S |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)C(=O)N=C2S |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=O)N=C2S |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Phenyl 2 Sulfanylimidazole 4,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

Proton NMR (1H NMR) for Proton Environment Analysis

Carbon-13 NMR (13C NMR) for Carbon Framework Characterization

Similar to the proton NMR data, a specific 13C NMR spectrum for 1-phenyl-2-thioxoimidazolidine-4,5-dione (B13379496) is not explicitly documented. Based on data from derivatives, the carbon signals for the phenyl group would appear in the approximate range of δ 120-140 ppm. The two carbonyl carbons (C=O) of the dione (B5365651) moiety are expected to resonate at low field, likely in the δ 150-170 ppm region. The thiocarbonyl carbon (C=S) would also be found at a downfield shift, potentially overlapping with or near the carbonyl signals.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of 1-phenyl-2-thioxoimidazolidine-4,5-dione. A COSY spectrum would reveal the coupling between adjacent protons within the phenyl ring, while an HSQC spectrum would correlate the proton signals directly with their attached carbon atoms. To date, no such 2D NMR data has been published for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 1-phenyl-2-thioxoimidazolidine-4,5-dione, the IR spectrum would be expected to display several characteristic absorption bands. The N-H stretching vibration would likely appear as a broad band in the region of 3100-3300 cm-1. The two carbonyl groups (C=O) would give rise to strong, sharp absorption bands in the range of 1700-1750 cm-1. The C=S (thiocarbonyl) stretching vibration is typically weaker and appears in the region of 1020-1250 cm-1. Aromatic C-H stretching vibrations would be observed above 3000 cm-1, and C=C stretching bands for the phenyl ring would be present in the 1450-1600 cm-1 region. While these are expected values, specific experimental IR data for the title compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The exact mass of 1-phenyl-2-thioxoimidazolidine-4,5-dione (C9H6N2O2S) is 222.0150 g/mol . A high-resolution mass spectrum (HRMS) would confirm this molecular formula. The fragmentation pattern would likely involve the loss of small molecules such as CO, NCS, and fragments of the phenyl group, providing further structural evidence. However, published mass spectra for this compound could not be located.

Other Complementary Characterization Methods (e.g., UV-Vis Spectroscopy, Elemental Analysis)

UV-Vis Spectroscopy

The electronic absorption spectrum of a molecule, as determined by UV-Vis spectroscopy, offers insights into the conjugated systems present. For 1-phenyl-2-sulfanylimidazole-4,5-dione, the UV-Vis spectrum is expected to display characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic phenyl ring and the dicarbonyl-containing imidazole (B134444) core.

A hypothetical UV-Vis spectrum for the title compound, based on data from structurally similar compounds, would likely exhibit absorption maxima in the regions identified for phenyl and imidazole moieties. The precise wavelengths and molar absorptivities would be dependent on the solvent used for analysis due to solvatochromic effects.

Interactive Data Table: Hypothetical UV-Vis Absorption Data

| Transition Type | Expected λmax (nm) Range | Solvent System |

| π → π* (Phenyl Ring) | 200 - 280 | Methanol/Ethanol |

| π → π* (Imidazole Core) | 250 - 300 | Methanol/Ethanol |

| n → π* (C=O, C=S) | 300 - 450 | Methanol/Ethanol |

Note: The data in this table is hypothetical and based on the analysis of structurally related compounds. Experimental verification is required for precise values.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is critical for confirming the empirical and, subsequently, the molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₉H₅N₂O₂S, the theoretical elemental composition can be calculated.

The experimental determination of the percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) must align closely with these calculated values to validate the proposed structure. Any significant deviation could indicate the presence of impurities, solvent molecules, or an incorrect structural assignment.

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 52.17 | 52.20 |

| Hydrogen (H) | 2.43 | 2.45 |

| Nitrogen (N) | 13.52 | 13.50 |

| Oxygen (O) | 15.44 | - |

| Sulfur (S) | 15.47 | 15.42 |

Note: The "Found %" values are hypothetical and serve as an example of what would be expected from experimental results. The percentage of oxygen is typically determined by difference.

The congruence of experimental data from these complementary methods with the theoretical values derived from the proposed structure of this compound would provide unequivocal support for its successful synthesis and characterization.

Theoretical and Computational Chemistry Studies on 1 Phenyl 2 Sulfanylimidazole 4,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. irjweb.comekb.eg It offers a balance between accuracy and computational cost, making it an ideal method for studying medium-sized organic molecules like 1-phenyl-2-sulfanylimidazole-4,5-dione. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311G(d,p), to provide a detailed description of the molecule's properties. irjweb.comresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the this compound molecule until the forces on all atoms are negligible.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the phenyl group relative to the imidazole (B134444) ring. Different rotational conformers may exist, and DFT calculations can identify the most stable isomer and the energy barriers between different conformations. The optimized geometric parameters, such as bond lengths and angles, provide a precise structural model that can be compared with experimental data if available. researchgate.net

The electronic properties of a molecule are critical to understanding its reactivity and stability. researchgate.net DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov For a similar imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom in the this compound molecule. irjweb.comnih.gov This information helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is crucial for predicting how it will interact with other reagents. irjweb.com

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Mulliken Charges | Partial charges on individual atoms | Identifies electrophilic and nucleophilic centers |

DFT calculations are a reliable tool for predicting the spectroscopic signatures of a molecule. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. nih.govresearchgate.net Comparing this predicted spectrum with an experimental one can help in assigning the observed vibrational modes to specific functional groups and motions within the this compound structure. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The accuracy of the predicted spectra depends on the chosen DFT functional and basis set. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility (if applicable)

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. mdpi.comsemanticscholar.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be employed to explore its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. nih.govnih.gov These simulations can reveal how the molecule samples different conformations and the timescales of these motions, offering a deeper understanding of its behavior in a realistic setting. semanticscholar.org

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. researchgate.net These global reactivity descriptors, based on conceptual DFT, provide a framework for understanding and predicting chemical behavior. irjweb.comresearchgate.net

Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2. A higher value indicates greater stability. irjweb.com

Chemical Softness (S): 1 / (2η). A higher value suggests greater reactivity. nih.gov

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ). This index measures the ability of a molecule to accept electrons. irjweb.comnih.gov

For a related imidazole derivative, the chemical hardness was found to be 2.2449 eV, which is considered relatively high. irjweb.com

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |

In Silico Prediction of Molecular Properties for Design Optimization

The computational data gathered from DFT and other theoretical methods can be used for the in silico prediction of various molecular properties relevant to drug design and materials science. By calculating properties such as lipophilicity (logP), polar surface area, and solubility, researchers can assess the potential of this compound for specific applications.

This computational pre-screening allows for the rational design and optimization of new derivatives. For example, if the goal is to improve the biological activity of the compound, modifications can be made to its structure in silico, and the resulting changes in electronic properties, reactivity descriptors, and other parameters can be rapidly evaluated. This iterative process of computational modeling and analysis accelerates the discovery and development of new molecules with desired properties.

Structure Activity Relationship Sar and Mechanistic Elucidation of Molecular Interactions of 1 Phenyl 2 Sulfanylimidazole 4,5 Dione Derivatives

Theoretical Frameworks for SAR Studies of Imidazole (B134444) and Imidazole-Dione Derivatives

The exploration of Structure-Activity Relationships (SAR) for imidazole and imidazole-dione derivatives is fundamentally rooted in the principle that the biological activity of a compound is intrinsically linked to its three-dimensional structure. The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, serves as a versatile template in medicinal chemistry due to its unique physicochemical properties. chemijournal.comjopir.in It can act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions, making it a privileged structure for interacting with a wide array of biological targets. researchgate.net

Theoretical SAR frameworks for these derivatives focus on several key aspects. The electronic distribution within the imidazole ring is a primary determinant of its interaction capabilities. Substituents on the ring can modulate the electron density, thereby influencing the strength of hydrogen bonds and other non-covalent interactions with receptors. researchgate.net For instance, electron-withdrawing groups can enhance the acidity of the N-H proton, making it a better hydrogen bond donor, while electron-donating groups can increase the basicity of the other nitrogen atom, enhancing its hydrogen bond acceptor capabilities.

Computational Approaches to Molecular Recognition

Molecular Docking Simulations for Ligand-Biomolecule Binding Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For 1-phenyl-2-sulfanylimidazole-4,5-dione derivatives, docking simulations can provide valuable insights into their binding modes within the active sites of various enzymes or receptors. These simulations allow for the visualization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. researchgate.netijper.org

The process involves generating a three-dimensional model of the ligand and docking it into the known crystal structure of the target biomolecule. Scoring functions are then used to estimate the binding affinity of different poses, helping to identify the most likely binding conformation. nih.gov For instance, docking studies of imidazole derivatives have been instrumental in elucidating their interactions with enzymes like α-glucosidase, where specific residues in the active site form key hydrogen bonds with the imidazole core and its substituents. nih.gov The insights gained from these simulations are crucial for understanding the molecular basis of their biological activity and for guiding the design of new derivatives with improved binding affinities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Interaction Potentials

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For imidazole-dione derivatives, QSAR models can be developed to predict their interaction potentials with a given biological target. These models are built using a training set of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. tbzmed.ac.ir

The molecular descriptors used in QSAR studies can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. nih.gov By employing statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model can be generated that correlates these descriptors with the observed biological activity. researchgate.nettbzmed.ac.ir A well-validated QSAR model can then be used to predict the activity of new, untested derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency. nih.govrsc.org

Structural Contributions to Interaction Profiles

Role of the 1-Phenyl Moiety in Modulating Molecular Interactions

The 1-phenyl moiety in this compound derivatives plays a significant role in modulating their molecular interactions. The phenyl group can engage in various non-covalent interactions, including hydrophobic interactions and pi-pi stacking with aromatic amino acid residues in the binding pocket of a receptor. acs.orgnih.gov The presence and position of substituents on the phenyl ring can further influence these interactions. For example, electron-withdrawing or electron-donating groups on the phenyl ring can alter its electronic properties, thereby affecting its ability to participate in electrostatic or cation-pi interactions. nih.gov

Contribution of the 2-Sulfanyl Group to Binding Mechanisms

The 2-sulfanyl group (-SH) in the this compound scaffold can make significant contributions to the binding mechanisms of these derivatives. The sulfur atom can act as a hydrogen bond acceptor and, in its deprotonated thiolate form, as a potent nucleophile that can form covalent bonds with certain residues, such as cysteine, in the active site of enzymes. The ability of the sulfanyl (B85325) group to coordinate with metal ions present in metalloenzymes is another important aspect of its contribution to binding.

Importance of the Imidazole-4,5-dione Core for Specific Recognition

The imidazole-4,5-dione core is a crucial structural motif that dictates the specific molecular recognition capabilities of this compound and its derivatives. This specificity arises from the unique electronic and steric properties of the dione (B5365651) functionality integrated into the imidazole ring. The imidazole ring itself can participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are fundamental to molecular recognition. nih.gov

The imidazole moiety possesses the ability to act as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, via the lone pair of electrons on its sp2-hybridized nitrogen atom. This dual functionality allows for precise orientational binding within a target's active site. The electron density distribution within the imidazole ring can be influenced by substituents, which in turn modulates the strength and nature of these non-covalent interactions. nih.gov

In structurally related imidazole-4,5-dicarboxamide derivatives, the amide bonds have been envisioned to mimic peptide bonds, enabling interactions with specific amino acid residues, such as Cys145 in the SARS-CoV-2 main protease. nih.gov This suggests that the dione core in this compound could similarly position the molecule for specific interactions within a binding pocket. The imidazole ring itself can occupy specific pockets, such as the S1 pocket in some proteases, while other parts of the molecule, like the phenyl group, can engage in hydrophobic interactions in adjacent pockets. nih.gov

The following table summarizes the key molecular interactions involving the imidazole-4,5-dione core that are critical for specific recognition, based on studies of related imidazole derivatives.

| Interaction Type | Moiety | Role in Recognition |

| Hydrogen Bonding | Imidazole N-H | Donor |

| Hydrogen Bonding | Imidazole N | Acceptor |

| Hydrogen Bonding | Carbonyl Oxygens | Acceptor |

| π-π Stacking | Imidazole Ring | Interaction with aromatic residues |

| Hydrophobic Interactions | Phenyl Group | Occupying hydrophobic pockets |

| Electrostatic Interactions | Dione Group | Orientation and binding affinity |

In Vitro Mechanistic Investigations of Model Imidazole-Diones (excluding therapeutic outcomes)

In vitro mechanistic studies on model imidazole-diones, while not directly focused on therapeutic outcomes, provide valuable insights into the intrinsic chemical and physical properties of this heterocyclic system. These investigations help to elucidate the reactivity and potential molecular interactions of the imidazole-4,5-dione core.

One area of investigation involves the chemical stability and reactivity of the imidazole ring. For instance, studies on the alkaline-induced opening of the imidazole ring in related purine systems, such as 7-methylguanosine, demonstrate the susceptibility of the imidazole ring to nucleophilic attack under certain conditions. nih.gov This type of study reveals potential degradation pathways and highlights the chemical lability of the imidazole core, which can be a factor in its mechanism of action in a non-therapeutic context. The reaction kinetics can be followed by techniques like high-performance liquid chromatography (HPLC), which allows for the separation and identification of intermediates and final products. nih.gov

Furthermore, the investigation of non-covalent interactions in imidazole-containing compounds is crucial for understanding their behavior in various environments. Quantum-chemical studies on model systems can elucidate the nature and strength of hydrogen bonds and π-interactions involving the imidazole moiety. nih.gov These computational studies reveal how the imidazole ring can effectively redistribute electron density in non-covalently bound systems, influencing the strength of these interactions. nih.gov

The table below outlines different in vitro mechanistic investigations on model imidazole-diones and related compounds, detailing the techniques used and the type of information obtained.

| Investigation | Model Compound(s) | Technique(s) | Mechanistic Insight |

| Ring Opening | 7-methylguanosine | HPLC, NMR | Chemical stability and degradation pathways of the imidazole ring. nih.gov |

| Synthesis & Reactivity | 3-(4-chlorophenyl)-5,5-diphenyl-2-thioxoimidazolidin-4-one | 1H-NMR, Mass Spectrometry | Nucleophilicity of the sulfur atom and reactivity of the heterocyclic core. sapub.org |

| Non-covalent Interactions | Imidazole model systems | Quantum Chemistry (DFT) | Nature and strength of hydrogen bonds and π-interactions. nih.gov |

Coordination Chemistry and Supramolecular Assemblies Involving 1 Phenyl 2 Sulfanylimidazole 4,5 Dione

1-phenyl-2-sulfanylimidazole-4,5-dione as a Ligand in Metal Coordination

The unique structural arrangement of this compound, featuring multiple heteroatoms, makes it an intriguing ligand for coordination with a variety of metal centers. The electronic properties and spatial orientation of its nitrogen, sulfur, and oxygen atoms are key to its coordination behavior.

Identification of Potential Coordination Sites (Nitrogen, Sulfur, Oxygen Atoms)

The this compound molecule presents several potential donor atoms for metal coordination. The imidazole (B134444) ring contains a nitrogen atom that, depending on its protonation state, can act as a Lewis base. The exocyclic sulfanyl (B85325) group (-SH) offers a soft sulfur donor site, which typically shows a high affinity for soft metal ions. Furthermore, the two carbonyl oxygen atoms of the dione (B5365651) moiety provide hard donor sites, capable of coordinating with a range of metal ions. The specific coordination mode is likely to be influenced by the nature of the metal ion (hard/soft acid-base theory), the solvent system, and the presence of other ancillary ligands. Analogous heterocyclic systems, such as pyrazolone (B3327878) phenylhydrazones, have been shown to coordinate to metal ions through azomethine nitrogen and keto oxygen atoms. Similarly, 1,2,4,5-tetrazine (B1199680) derivatives are known for their rich coordination chemistry, utilizing their nitrogen atoms to bridge metal centers.

Investigation of Complex Formation and Stoichiometries

While specific studies on the complex formation of this compound are not extensively documented, the behavior of related heterocyclic ligands provides a strong basis for predicting its coordination chemistry. For instance, studies on other imidazole-containing ligands have reported the formation of complexes with varying metal-to-ligand ratios, including 1:2 and 1:4. Research on 1,2,4-triazoline-3-thione derivatives has demonstrated the synthesis of metal complexes with 1:1, 1:2, and 1:4 stoichiometries. It is plausible that this compound could form mononuclear or polynuclear complexes depending on the reaction conditions and the metal precursor used. The ligand could act as a monodentate, bidentate, or even a bridging ligand, leading to a diverse range of coordination polymers and discrete molecular complexes. The thermal stability and decomposition of such potential complexes can be investigated using thermogravimetric analysis (TGA), a technique applied to similar metal complexes of heterocyclic thiones.

| Coordination Site(s) | Potential Metal Ion Type | Possible Complex Type |

|---|---|---|

| Sulfur (Thione) | Soft metals (e.g., Ag+, Hg2+, Pt2+) | Monodentate |

| Nitrogen (Imidazole) | Various transition metals (e.g., Cu2+, Co2+, Ni2+) | Monodentate |

| Oxygen (Dione) | Hard metals (e.g., Fe3+, Al3+, Lanthanides) | Bidentate (chelating) |

| Nitrogen and Sulfur/Oxygen | Various transition metals | Bidentate (chelating or bridging) |

Supramolecular Interactions of this compound

Beyond its ability to form coordination bonds, this compound is well-equipped to participate in a variety of non-covalent interactions, leading to the formation of intricate supramolecular assemblies.

Hydrogen Bonding Networks in Solid-State Structures

The presence of both hydrogen bond donors (the N-H of the imidazole ring, if not deprotonated for coordination, and the S-H of the sulfanyl group) and acceptors (the carbonyl oxygens and the nitrogen atom of the imidazole) makes this compound an excellent candidate for forming extensive hydrogen bonding networks in the solid state. These interactions can direct the packing of molecules in the crystal lattice, influencing the material's physical properties. In related imidazolium (B1220033) salts, N-H···O hydrogen bonds have been observed to link molecules into infinite one-dimensional chains. Similar motifs can be anticipated for this compound, potentially leading to layered or three-dimensional structures.

π-Stacking and Other Non-Covalent Interactions

The phenyl group and the imidazole ring of the molecule are both π-systems that can engage in π-stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of aromatic rings, play a crucial role in stabilizing molecular conformations and crystal packing. The relative orientation of the rings (e.g., face-to-face or edge-to-face) would determine the strength and nature of these interactions. The interplay between hydrogen bonding and π-stacking can lead to complex and highly ordered supramolecular architectures. Such non-covalent interactions are significant in various chemical and biological systems, contributing to the stability of DNA and protein structures.

| Interaction Type | Participating Moieties | Potential Structural Outcome |

|---|---|---|

| Hydrogen Bonding | N-H, S-H (donors); C=O, Imidazole-N (acceptors) | Chains, sheets, 3D networks |

| π-Stacking | Phenyl ring, Imidazole ring | Columnar stacks, herringbone patterns |

| Other van der Waals forces | Entire molecule | Dense crystal packing |

Potential Applications in Designed Chemical Systems (e.g., Catalysis, Advanced Materials Research)

The unique coordination and supramolecular features of this compound suggest its utility in the development of functional chemical systems.

In the realm of catalysis , metal complexes of this ligand could serve as catalysts for a variety of organic transformations. The electronic environment of the metal center can be tuned by the ligand's donor atoms, potentially influencing the catalyst's activity and selectivity. For instance, nickel-based catalysts supported on

Advanced Research Directions and Future Perspectives for 1 Phenyl 2 Sulfanylimidazole 4,5 Dione

Development of Novel and Efficient Synthetic Pathways

The synthesis of complex heterocyclic compounds is a dynamic area of research. numberanalytics.com For 1-phenyl-2-sulfanylimidazole-4,5-dione, future efforts will likely focus on moving beyond traditional multi-step procedures, which can be time-consuming and generate significant waste.

Key research frontiers include:

One-Pot, Multi-Component Reactions (MCRs): The development of MCRs, where multiple starting materials react in a single step to form the target molecule, is a highly sought-after goal. ijcce.ac.irresearchgate.net A future MCR for this compound could conceivably involve the condensation of a phenyl-substituted urea (B33335), an appropriate sulfur source, and a diketo-equivalent. Such a strategy would improve atom economy and reduce purification steps.

Catalytic Approaches: The use of novel catalysts, such as transition metal complexes, can enable reactions under milder conditions with higher selectivity. numberanalytics.com Research into copper or palladium-catalyzed cyclization reactions could provide efficient routes to the imidazole-4,5-dione core. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control over traditional batch processing. numberanalytics.com Developing a flow-based synthesis for this compound would allow for precise temperature and pressure management, potentially minimizing side reactions and improving yield.

A comparative table of potential synthetic approaches is outlined below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Multi-Component Reactions | High atom economy, reduced steps, operational simplicity. ijcce.ac.ir | Design of novel one-pot procedures using readily available starting materials. |

| Advanced Catalysis | High selectivity, milder reaction conditions, increased efficiency. numberanalytics.com | Exploration of transition metal and organocatalysts for cyclization and functionalization. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for automation. numberanalytics.com | Adaptation of batch reactions to continuous flow systems for improved yield and purity. |

Exploration of Advanced In Situ Characterization Techniques

To optimize synthetic pathways and understand reaction dynamics, real-time monitoring is crucial. Advanced in situ characterization techniques provide a window into the reaction as it happens.

Future research should incorporate:

Spectroscopic Methods: Techniques like in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of intermediates and products in real-time. numberanalytics.commdpi.com This data is invaluable for identifying reaction bottlenecks and optimizing conditions.

Crystallographic Analysis: For reactions that produce crystalline products, in situ X-ray diffraction can monitor the formation and transformation of crystalline phases, providing insights into the mechanism of crystallization. nih.gov

Mass Spectrometry: Real-time mass spectrometry can identify transient intermediates, which are key to understanding complex reaction mechanisms.

These techniques, when combined, offer a comprehensive picture of the reaction landscape, moving beyond simple endpoint analysis. researchgate.net

Deeper Mechanistic Understanding of Complex Reactions

The this compound scaffold can potentially participate in a variety of complex reactions, such as cycloadditions or ring-opening polymerizations. A deeper mechanistic understanding is essential for controlling these transformations.

Key areas for investigation include:

Reaction Kinetics: Detailed kinetic studies can elucidate the rate-determining steps of a reaction and the influence of various parameters like temperature, concentration, and catalyst loading. acs.org

Isotope Labeling Studies: By selectively replacing atoms with their isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: In conjunction with experimental data, Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the most likely mechanism. nih.gov

For instance, understanding the mechanism of how the sulfanyl (B85325) group influences the reactivity of the dione (B5365651) system is critical for designing targeted reactions.

Predictive Modeling and Machine Learning in Compound Design and Property Prediction

The use of computational tools to predict molecular properties is revolutionizing chemical research. researchgate.net Machine learning (ML) and deep learning models can be trained on large datasets of existing molecules to predict the properties of novel compounds, saving significant time and resources. nih.govnih.gov

For this compound and its derivatives, this could involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features with specific biological activities or physical properties. researchgate.net

Property Prediction: Using ML algorithms like Light Gradient Boosting Machines (LightGBM) or Deep Neural Networks (DNN) to predict key thermophysical properties, such as density or solubility, under various conditions. nih.govnih.gov

Generative Models: Employing generative deep learning models to propose entirely new derivatives with a high probability of possessing desired characteristics. acs.org

These predictive models can guide synthetic efforts by prioritizing compounds that are most likely to succeed for a given application. researchgate.net

Computational Design of New Derivatives with Tuned Interaction Profiles

Computational chemistry allows for the rational design of new molecules with tailored properties. capes.gov.brnih.gov By modifying the core structure of this compound in silico, researchers can fine-tune its interactions with biological targets or other molecules.

Future research directions in this area include:

Molecular Docking: Simulating the binding of derivatives to the active sites of proteins or enzymes to predict their potential as inhibitors or therapeutic agents. nih.gov This is particularly relevant in drug discovery. nih.gov

DFT for Electronic Properties: Using DFT to calculate the electronic properties of new derivatives, such as their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This information is critical for designing materials with specific electronic or photophysical properties, like those used in organic electronics.

ADMET Prediction: In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable pharmacokinetic profiles early in the design process. nih.gov

The table below illustrates how different substituents could be computationally evaluated to tune properties.

| Derivative Modification | Target Property | Computational Method |

| Varying Phenyl Ring Substituents | Biological Activity | Molecular Docking, QSAR nih.gov |

| Modifying the Sulfanyl Group | Reactivity, Solubility | DFT, Molecular Dynamics nih.gov |

| Fusing Additional Rings | Electronic Properties | HOMO/LUMO Calculations nih.gov |

Integration with Emerging Fields in Chemical Sciences

The unique structural features of this compound make it a candidate for application in several emerging fields.

Potential areas for integration are:

Materials Science: The planar, electron-rich imidazole (B134444) core suggests potential use in the development of novel organic semiconductors, polymers with high thermal stability, or materials for CO₂ capture. numberanalytics.com The sulfur atom could also be used to coordinate with metal surfaces or nanoparticles.

Supramolecular Chemistry: The hydrogen bonding capabilities of the imidazole ring could be exploited to build complex, self-assembling supramolecular structures. mdpi.com

Chemical Biology: As a scaffold, it could be functionalized to create chemical probes for studying biological processes or as a core for new classes of antimicrobial or anticancer agents. nih.gov

Sustainable Chemistry: Imidazole-based compounds are being explored for environmental applications, such as the capture of heavy metals. numberanalytics.com The specific reactivity of the dione and sulfanyl groups could be harnessed for applications in environmental remediation. acs.org

By pursuing these advanced research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries and applications across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.